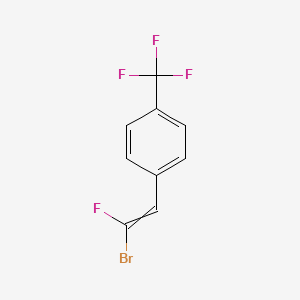
1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and 2-bromo-2-fluoroethene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.
Scientific Research Applications
1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and the development of new pharmaceuticals.
Medicine: The compound’s unique properties make it a potential candidate for drug development and therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The specific pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-2-fluoroethenyl)-4-(trifluoromethyl)benzene
- 1-(2-Bromo-2-chloroethenyl)-4-(trifluoromethyl)benzene
- 1-(2-Bromo-2-fluoroethenyl)-4-(difluoromethyl)benzene
Uniqueness
1-(2-Bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Properties
CAS No. |
898224-80-1 |
|---|---|
Molecular Formula |
C9H5BrF4 |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
1-(2-bromo-2-fluoroethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5BrF4/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-5H |
InChI Key |
PTVMCRMDXSGWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















